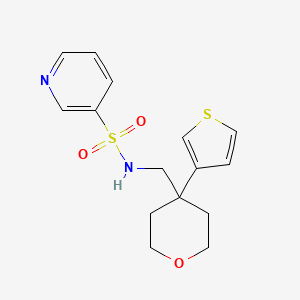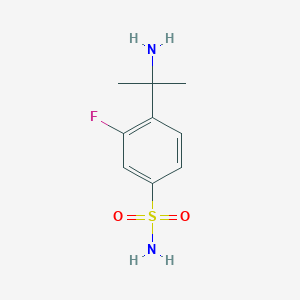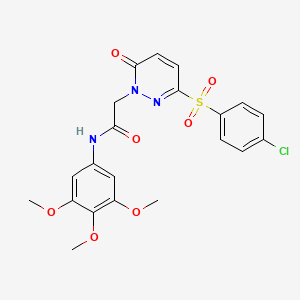![molecular formula C17H15Cl2N3O2S B2401809 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-90-1](/img/structure/B2401809.png)
4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile” is a chemical compound with the molecular formula C17H15Cl2N3O2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including a dichlorophenyl group, a sulfonyl group, a piperazine group, and a benzenecarbonitrile group . Unfortunately, a detailed molecular structure analysis is not available in the search results.Scientific Research Applications
- Synthesis of various piperazine derivatives has been explored, demonstrating a range of methods and target compounds. For example, one study focused on the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-ones, highlighting the reactivity and versatility of piperazine structures in chemical synthesis (Acharyulu et al., 2010).
- Another study elaborated on the synthesis and characterization of a solvate of 1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, providing insights into the structural conformations of such compounds (Sreenivasa et al., 2013).
Biological Activity and Applications
Antimicrobial and Antioxidant Properties :
- A range of piperazine derivatives have been evaluated for their antimicrobial properties, demonstrating significant potential. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives showed potent antimicrobial activities against pathogens of Lycopersicon esculentum, a species of tomato (Vinaya et al., 2009).
- Additionally, new sulfonyl hydrazones, incorporating piperidine rings, were synthesized and evaluated for their antioxidant capacity, indicating that certain structures within this class of compounds have considerable antioxidant properties (Karaman et al., 2016).
Therapeutic Potential and Drug Development :
- Research into the development of therapeutic agents involving piperazine derivatives is ongoing. For example, a study synthesized a series of compounds for potential use as therapeutic agents, demonstrating inhibitory activity against specific enzymes (Abbasi et al., 2019).
- Aripiprazole, a neuroleptic drug, was studied for its molecular structure and solvates, emphasizing the significance of such compounds in the treatment of schizophrenia and related psychoses (Tessler & Goldberg, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-16-6-5-15(11-17(16)19)25(23,24)22-9-7-21(8-10-22)14-3-1-13(12-20)2-4-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPMTFDQXCDLMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride](/img/structure/B2401726.png)

![4-chloro-N-(2-chlorophenyl)-3-nitro-N-[(E)-2-phenylethenyl]sulfonylbenzenesulfonamide](/img/structure/B2401729.png)
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2401730.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)

![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)




